molecular formula C35H42N4O7S B7794068 Fmoc-|A-HoArg(Pbf)-OH

Fmoc-|A-HoArg(Pbf)-OH

Cat. No.: B7794068
M. Wt: 662.8 g/mol
InChI Key: SPUZTADXOCHTJW-QHCPKHFHSA-N
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Description

Fmoc-|A-HoArg(Pbf)-OH: is a synthetic peptide derivative commonly used in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids. The compound also contains a homoarginine (HoArg) residue with a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-|A-HoArg(Pbf)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).

    Protection of the Guanidino Group: The guanidino group of homoarginine is protected using the Pbf group. This is done by reacting homoarginine with Pbf-Cl in the presence of a base.

    Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using standard peptide coupling reagents such as HBTU, HATU, or DIC.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-|A-HoArg(Pbf)-OH: undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection of Fmoc: Typically achieved using piperidine in DMF.

    Deprotection of Pbf: Usually done using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).

Major Products Formed

The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further used in peptide synthesis.

Scientific Research Applications

Fmoc-|A-HoArg(Pbf)-OH: has several applications in scientific research, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biological Studies: Utilized in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Medical Research: Employed in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: Used in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-|A-HoArg(Pbf)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Pbf groups protect the amino and guanidino groups, respectively, during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected and coupled with other amino acids to form the desired peptide.

Comparison with Similar Compounds

Fmoc-|A-HoArg(Pbf)-OH: can be compared with other protected amino acids such as:

    Fmoc-Lys(Boc)-OH: Contains a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group.

    Fmoc-Arg(Pbf)-OH: Contains an arginine residue with a Pbf protecting group.

The uniqueness of This compound lies in the presence of the homoarginine residue, which provides different steric and electronic properties compared to other amino acids.

Properties

IUPAC Name

(3S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)32(22(3)28-18-35(4,5)46-31(20)28)47(43,44)39-33(36)37-16-10-11-23(17-30(40)41)38-34(42)45-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUZTADXOCHTJW-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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